N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide
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Overview
Description
N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a furan ring, a benzamido group, and a propan-2-yl substituent, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(propan-2-yl)benzoic acid with an appropriate amine to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Coupling with Furan-2-carboxylic Acid: The benzamido intermediate is then coupled with furan-2-carboxylic acid using similar coupling agents and catalysts to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The benzamido group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[4-(methyl)benzamido]phenyl}furan-2-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-{4-[4-(ethyl)benzamido]phenyl}furan-2-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-{4-[4-(tert-butyl)benzamido]phenyl}furan-2-carboxamide: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
797806-81-6 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-11-18(12-10-17)23-21(25)19-4-3-13-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
FBAUQNMZMJRFHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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